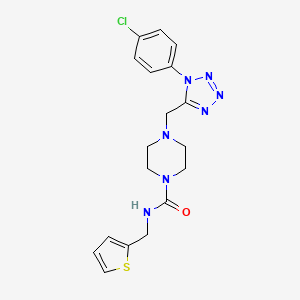![molecular formula C26H25NO6 B2960187 3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid CAS No. 1379834-21-5](/img/structure/B2960187.png)
3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid” is a chemical compound with the molecular formula C26H25NO6 . It is related to the class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) amino acids .
Synthesis Analysis
The synthesis of Fmoc amino acids, which are related to this compound, has been described in the literature . The process involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an amino group, and a propanoic acid group . The presence of the Fmoc group makes this compound useful in peptide synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound are likely related to its use in peptide synthesis . The Fmoc group can be removed under basic conditions, allowing the amino acid to react with other amino acids to form peptides .科学的研究の応用
Solid Phase Peptide Synthesis
The compound has been utilized as a precursor or handle reagent in the synthesis of peptide amides using the fluorenylmethoxycarbonyl (Fmoc) method, which is a cornerstone technique in solid phase peptide synthesis (SPPS). This approach allows for the preparation of peptides with specific terminal amides, offering a versatile platform for generating peptides for therapeutic and research purposes. An example is the use of a modified benzhydrylamine related to the compound for the solid phase synthesis of peptide amides, showcasing its critical role in peptide chain assembly and demonstrating the compound's utility in enhancing the efficiency and specificity of peptide synthesis (Funakoshi et al., 1988).
Fluorescence Derivatization
The compound and its derivatives are also used in fluorescence derivatization, a technique crucial for enhancing the detection sensitivity of compounds in various analytical applications. This process involves coupling the compound to amino acids to generate fluorescent derivatives, which are then utilized in biological assays for detecting or quantifying biological molecules with high sensitivity and specificity (Frade et al., 2007).
Organic Sensitizers for Solar Cells
Furthermore, derivatives of this compound have been explored as organic sensitizers for solar cell applications. The incorporation of such compounds into the molecular structure of organic sensitizers can significantly enhance the photovoltaic performance of dye-sensitized solar cells (DSSCs). These sensitizers, featuring the compound as part of their structure, demonstrate high incident photon-to-current conversion efficiency, contributing to the development of more efficient solar energy conversion technologies (Kim et al., 2006).
将来の方向性
作用機序
Target of Action
It’s known that fmoc-phenylalanine derivatives are commonly used in peptide synthesis , suggesting that their targets could be various proteins or enzymes depending on the specific peptide sequence.
Mode of Action
N-Fmoc-3,5-dimethoxy-L-phenylalanine, like other Fmoc-phenylalanine derivatives, is likely to interact with its targets through the formation of peptide bonds . The Fmoc group serves as a protective group for the amino acid during peptide synthesis, and it’s removed under basic conditions to allow the formation of peptide bonds .
Biochemical Pathways
The specific biochemical pathways affected by N-Fmoc-3,5-dimethoxy-L-phenylalanine would depend on the peptide it’s incorporated into. As a building block in peptide synthesis, it could potentially be involved in a wide range of biochemical pathways .
Pharmacokinetics
Like other fmoc-phenylalanine derivatives, it’s likely to have good stability under physiological conditions due to the protective fmoc group . Its bioavailability would depend on factors such as its incorporation into peptides and the method of administration.
Result of Action
The molecular and cellular effects of N-Fmoc-3,5-dimethoxy-L-phenylalanine would depend on the specific peptide it’s incorporated into. As a building block in peptide synthesis, it could potentially contribute to a wide range of biological effects .
Action Environment
The action, efficacy, and stability of N-Fmoc-3,5-dimethoxy-L-phenylalanine are likely to be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the Fmoc group . Additionally, factors such as temperature and the presence of other chemicals could potentially influence its action and efficacy .
特性
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGHGFWIGKMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2960104.png)
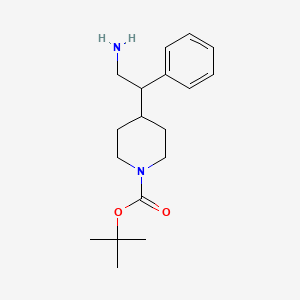
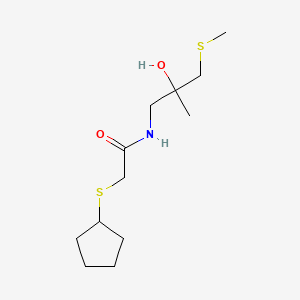
![4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol](/img/structure/B2960109.png)

![N-(2,4-dimethylphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2960113.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2960114.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2960117.png)
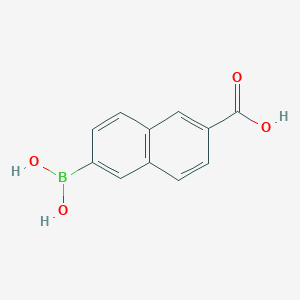
![N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2960119.png)
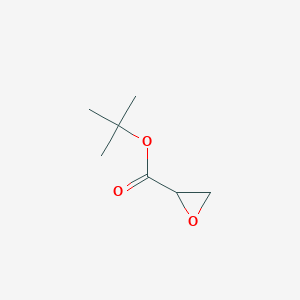
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2960124.png)
![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)
